EDO-S101 (EDO-S101) is a first-in-class alkylating histone deacetylase inhibitor (HDACi) fusion molecule. [, , , , , , , ] It is designed as a bifunctional antineoplastic agent for systemic use, aiming to improve the efficacy of chemotherapy. [, , ] EDO-S101 is a promising advancement in cancer research, particularly for hematological malignancies and solid tumors. [, , , , , , , , ]
Mechanism of Action
Hematological Malignancies:
Multiple Myeloma (MM): Shows potent activity against MM cell lines, including those resistant to conventional alkylators like melphalan. [, , , , ] Displays synergy with proteasome inhibitors like bortezomib, enhancing anti-myeloma effects. [, , , , ] Demonstrates efficacy in overcoming drug resistance in MM. [, , ] Shows promise in combination with daratumumab by increasing CD38 expression on myeloma cells. [, ]
Hodgkin Lymphoma (HL): Exhibits strong cytotoxicity against HL cell lines, including those resistant to bendamustine. [, , , , ] Demonstrates potential as a salvage therapy for relapsed/refractory HL. [, , , , ]
Acute Myeloid Leukemia (AML): Shows efficacy in combination with cytarabine, enhancing apoptosis in AML cells. []
T-cell Lymphoma/Leukemia: Displays promising activity against cutaneous T-cell lymphoma (CTCL), peripheral T-cell lymphoma (PTCL), and T-cell prolymphocytic leukemia (T-PLL). [, , ] Demonstrates potential for treating T-cell malignancies with limited therapeutic options. []
Solid Tumors:
Glioblastoma Multiforme: Shows promising activity in preclinical models, significantly prolonging survival compared to controls. [, , ] Exhibits synergy with radiotherapy, enhancing anti-tumor effects. []
Metastatic Triple-Negative Breast Cancer of the Brain: Demonstrates promising therapeutic activity, significantly prolonging survival compared to controls. []
Other Solid Tumors: Shows preclinical activity in models of sarcoma, small cell lung cancer, breast cancer, and ovarian cancer. [, , ]
Applications
ANCA-Associated Vasculitis: Demonstrates potential in reducing glomerulonephritis and lung hemorrhage in a rat model of ANCA vasculitis. [] Suggests a potential role in modulating the adaptive immune response in autoimmune diseases. []
Related Compounds
EDO-S101 is a first-in-class alkylating histone deacetylase inhibitor (HDACi) fusion molecule. It is structurally designed by combining bendamustine, an alkylating agent, with vorinostat, a pan-HDAC inhibitor, via a covalent bond. [] This design aims to create a synergistic effect by combining the DNA-damaging effect of bendamustine with the chromatin-opening effect of vorinostat, making DNA more susceptible to alkylation. [, ]
Bendamustine
Compound Description: Bendamustine is an alkylating agent that acts by binding to and crosslinking DNA, thereby interfering with DNA replication and transcription, ultimately leading to cell death. [] It has demonstrated substantial clinical activity against various B-cell malignancies, including multiple myeloma and lymphoma. []
Relevance: Bendamustine is a key structural component of EDO-S101. The bendamustine moiety provides the alkylating activity to the fusion molecule. [, ] Compared to EDO-S101, bendamustine alone shows significantly lower cytotoxicity against hematological malignancies. [] The superior activity of EDO-S101 is attributed to the synergistic interaction between the bendamustine and vorinostat moieties. []
Vorinostat
Compound Description: Vorinostat is a pan-HDAC inhibitor that blocks the activity of HDACs, leading to increased histone acetylation and altered gene expression. [] This can result in the reactivation of silenced tumor suppressor genes and the induction of apoptosis in cancer cells. []
Relevance: Vorinostat is the other key structural component of EDO-S101. The vorinostat moiety contributes to the HDAC inhibitory activity of the fusion molecule. [, ] While both EDO-S101 and vorinostat inhibit HDACs, EDO-S101 exhibits superior synergy with proteasome inhibitors like bortezomib in multiple myeloma cells. [] This enhanced synergy is partly attributed to EDO-S101's more effective interaction with α-tubulin, leading to increased accumulation of poly-ubiquitinated proteins. [] Unlike EDO-S101, vorinostat alone does not show direct pro-apoptotic activity through downregulation of c-Myc and BCL2 or upregulation of NOXA. []
Melphalan
Compound Description: Melphalan is an alkylating agent used in chemotherapy, particularly for multiple myeloma. [] It works by damaging DNA and interfering with cell division.
Relevance: Melphalan serves as a comparator to EDO-S101 in assessing the cytotoxicity against multiple myeloma cells. [, ] EDO-S101 consistently demonstrates higher cytotoxicity compared to melphalan in various multiple myeloma cell lines. [] Furthermore, EDO-S101 shows a more favorable synergistic profile with proteasome inhibitors compared to melphalan. []
Cyclophosphamide
Compound Description: Cyclophosphamide is another alkylating agent used in chemotherapy for various cancers, including lymphoma and leukemia. [] It disrupts DNA replication and leads to cell death.
Relevance: Similar to melphalan, cyclophosphamide serves as a comparative agent to assess the efficacy and synergistic potential of EDO-S101. [] The results demonstrate that EDO-S101 exhibits superior cytotoxicity and a more pronounced synergistic effect with proteasome inhibitors compared to cyclophosphamide. []
Bortezomib
Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. [] It acts by blocking the proteasome, a cellular complex responsible for degrading proteins, leading to the accumulation of misfolded proteins and ultimately cell death. []
Relevance: Bortezomib is a key synergistic agent for EDO-S101 in multiple myeloma and lymphoma cells. [, , ] The combination of EDO-S101 and bortezomib leads to synergistic cytotoxicity by inducing UPR activation and apoptosis. [] EDO-S101 enhances bortezomib's efficacy by increasing proteotoxic stress and interfering with the alternative protein degradation pathways. [, ]
Carfilzomib
Compound Description: Carfilzomib, similar to bortezomib, is a proteasome inhibitor used in the treatment of multiple myeloma. [] It offers an alternative treatment option for patients who are resistant or intolerant to bortezomib.
Relevance: Carfilzomib also exhibits a synergistic effect when combined with EDO-S101 in multiple myeloma cells. [] The synergistic activity is comparable to that observed with bortezomib, suggesting that EDO-S101 can enhance the efficacy of different proteasome inhibitors. []
Panobinostat
Compound Description: Panobinostat is a pan-HDAC inhibitor that has been approved by the FDA for the treatment of multiple myeloma. [] Like vorinostat, it inhibits the activity of HDACs, affecting gene expression and inducing cell death in cancer cells.
Relevance: Panobinostat serves as a relevant comparator to EDO-S101 as both are HDAC inhibitors investigated for multiple myeloma treatment. [] While both have shown promise, their specific mechanisms and synergistic interactions may differ. EDO-S101's unique structure combining an alkylating agent and an HDACi distinguishes its action from panobinostat. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NucPE1 (Nuclear Peroxy Emerald 1) is a nuclear-localized fluorescent hydrogen peroxide that is specifically localized to cellular nuclei without appended targeting moieties.
An oligopeptide isolated from the skin of Physalaemus fuscumaculatus, a South American frog. It is a typical kinin, resembling SUBSTANCE P in structure and action and has been proposed as a sialagogue, antihypertensive, and vasodilator.
Cholesteryl behenate is a cholesterol ester obtained by the formal condensation of cholesterol with behenic acid. It has a role as a mouse metabolite. It is functionally related to a docosanoic acid.
O-desmethyl Mebeverine alcohol hydrochloride is a metabolite of Mebeverine, which is a potent α1 repector inhibitor, causing relaxation of the gastrointestinal tract.
Veledimex S enantiomer is the S enantiomer of veledimex. Veledimex is an oral activator ligand for a proprietary gene therapy promoter system, and a moderate inhibitor of and substrate for CYP3A4/5.